molecular formula C6H3BrF3NO B12362568 3-bromo-4-(trifluoromethyl)-3H-pyridin-6-one

3-bromo-4-(trifluoromethyl)-3H-pyridin-6-one

Cat. No.: B12362568
M. Wt: 241.99 g/mol
InChI Key: TYFTZJBVYOYPQV-UHFFFAOYSA-N
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Description

3-Bromo-4-(trifluoromethyl)-3H-pyridin-6-one is a chemical compound that belongs to the class of fluorinated pyridines. This compound is characterized by the presence of a bromine atom at the third position and a trifluoromethyl group at the fourth position on the pyridine ring. The trifluoromethyl group is known for its strong electron-withdrawing properties, which can significantly influence the chemical behavior of the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-4-(trifluoromethyl)-3H-pyridin-6-one can be achieved through various synthetic routes. One common method involves the bromination of 4-(trifluoromethyl)pyridine using bromine or a brominating agent under controlled conditions. The reaction typically requires a solvent such as acetic acid or dichloromethane and is carried out at low temperatures to ensure selectivity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-(trifluoromethyl)-3H-pyridin-6-one undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the bromine atom.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium amide, thiourea, and alkoxides. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions, with conditions involving bases like potassium carbonate and solvents like toluene or ethanol.

Major Products Formed

    Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.

    Oxidation Reactions: N-oxides of the pyridine ring.

    Coupling Reactions: Biaryl compounds with extended aromatic systems.

Scientific Research Applications

3-Bromo-4-(trifluoromethyl)-3H-pyridin-6-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated aromatic compounds.

    Biology: Investigated for its potential as a ligand in biological assays and as a precursor for bioactive molecules.

    Medicine: Explored for its potential in drug discovery and development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-bromo-4-(trifluoromethyl)-3H-pyridin-6-one involves its interaction with molecular targets through its electron-withdrawing trifluoromethyl group and reactive bromine atom. These functional groups can modulate the compound’s binding affinity and reactivity with enzymes, receptors, and other biological molecules. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, and alteration of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-3-(trifluoromethyl)aniline
  • 2-Bromo-5-(trifluoromethyl)pyridine
  • 3-Fluoro-4-(trifluoromethyl)benzoic acid

Uniqueness

3-Bromo-4-(trifluoromethyl)-3H-pyridin-6-one is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound in synthetic chemistry and various research applications, offering different reactivity and selectivity compared to its analogs.

Properties

Molecular Formula

C6H3BrF3NO

Molecular Weight

241.99 g/mol

IUPAC Name

3-bromo-4-(trifluoromethyl)-3H-pyridin-6-one

InChI

InChI=1S/C6H3BrF3NO/c7-4-2-11-5(12)1-3(4)6(8,9)10/h1-2,4H

InChI Key

TYFTZJBVYOYPQV-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=O)C=C(C1Br)C(F)(F)F

Origin of Product

United States

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